2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)propanamide
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Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Applications
A series of compounds have been synthesized for potential antibacterial and antifungal activities. For instance, derivatives of 2-(6-methoxy-2-naphthyl)propionamide have shown significant antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Flucanazole. Such compounds, including those with 1,2,4-triazole and thiazole moieties, demonstrate potent antimicrobial properties, which could hint at similar applications for the compound (Helal et al., 2013).
Anticancer Activity
Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, incorporating semicarbazide, thiosemicarbazide, thiadiazole, triazolone, and other moieties, have been synthesized and tested for antioxidant and anticancer activities. Some of these compounds exhibited anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, suggesting potential research applications of related compounds in cancer treatment (Tumosienė et al., 2020).
Biochemical Studies
Compounds containing 1,2,4-triazole and thiazole units have been explored for various biochemical applications, including enzyme inhibition and protein interaction studies. For example, novel 1,2,4-substituted triazoles have been synthesized and evaluated for urease inhibition and anti-proliferative activity, providing a basis for researching similar compounds in biochemical modulation and therapeutic research (Ali et al., 2022).
Synthesis and Characterization
The synthesis and characterization of related compounds, such as imino-4-methoxyphenol thiazole derived Schiff base ligands, have been reported. These studies focus on the development of novel compounds with potential applications in medicinal chemistry, highlighting the importance of synthetic strategies and structural analysis in the discovery of new therapeutic agents (Vinusha et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S2/c1-11-10-25-16(18-11)19-15(23)12(2)26-17-21-20-14(22(17)3)9-24-13-7-5-4-6-8-13/h4-8,10,12H,9H2,1-3H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHHYEIXDWTDAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C)SC2=NN=C(N2C)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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